2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine
Description
Properties
CAS No. |
156970-41-1 |
|---|---|
Molecular Formula |
C11H18N6O |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
4-(4-piperazin-1-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C11H18N6O/c1-3-16(4-2-12-1)10-13-9-14-11(15-10)17-5-7-18-8-6-17/h9,12H,1-8H2 |
InChI Key |
AVOSVDRFHAWQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=N2)N3CCOCC3 |
Related CAS |
93058-67-4 |
Origin of Product |
United States |
Preparation Methods
Conventional Nucleophilic Aromatic Substitution on Cyanuric Chloride
A widely used method involves the nucleophilic aromatic substitution (SNAr) of cyanuric chloride with morpholine and piperazine sequentially.
- Reagents and conditions:
- Cyanuric chloride as starting material.
- Morpholine and piperazine as nucleophiles.
- Sodium carbonate or other bases to neutralize HCl formed.
- Solvent: mixture of dioxane and water or dichloromethane.
- Temperature control: First substitution at low temperature (0–5 °C), second substitution at elevated temperature (70–80 °C).
- Procedure:
- Dissolve cyanuric chloride in an appropriate solvent under inert atmosphere.
- Add morpholine slowly at 0–5 °C with stirring, allowing substitution of one chlorine.
- After completion, add piperazine and raise the temperature to 70–80 °C to substitute the second chlorine.
- Neutralize the reaction mixture with acid (e.g., 1 N HCl).
- Isolate the product by filtration and recrystallization from ethanol or other suitable solvents.
This method yields 2-(morpholin-4-yl)-4-(piperazin-1-yl)-1,3,5-triazine with good purity and moderate to high yield.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the substitution reactions on cyanuric chloride, reducing reaction times and improving yields.
- Reagents and conditions:
- Same as conventional method but with reduced solvent volume.
- Microwave reactor with controlled temperature (100 °C) and pressure (~2 bar).
- Reaction time: 5–10 minutes.
- Procedure:
- Mix cyanuric chloride, morpholine, piperazine, and sodium carbonate in dioxane/water solvent.
- Purge the reaction vessel with nitrogen.
- Subject the mixture to microwave irradiation at 100 °C for 5–10 minutes.
- Cool, neutralize with acid, filter, and purify by recrystallization.
Microwave-assisted synthesis offers advantages of shorter reaction times and higher purity products.
Reaction Scheme Summary
| Step | Reactant(s) | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyanuric chloride + Morpholine | 0–5 °C, Na2CO3, dioxane/water | 4-chloro-6-morpholino-1,3,5-triazine | High | Monosubstitution |
| 2 | Above product + Piperazine | 70–80 °C, Na2CO3, dioxane/water | This compound | Moderate to high | Disubstitution, conventional or microwave |
Analytical Characterization
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns and chemical shifts of morpholine and piperazine methylene protons.
- Infrared Spectroscopy (IR): Identifies characteristic triazine ring vibrations and amine functionalities.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Elemental Analysis: Validates the empirical formula.
These methods ensure the structural integrity and purity of the final compound.
Research Findings and Optimization
- Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining or improving yields and purity, making it a preferred method in recent studies.
- The choice of base (commonly sodium carbonate) and solvent system (dioxane/water) is crucial for reaction efficiency.
- Sequential substitution allows for selective functionalization, enabling the introduction of different amine groups at specific positions on the triazine ring.
- The compound serves as a valuable scaffold in medicinal chemistry, particularly in kinase inhibition research, underscoring the importance of reliable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the polymer.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of the original polymer, which can have different physical and chemical properties .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine is with a molecular weight of approximately 250.306 g/mol. The compound features a triazine core with morpholine and piperazine substituents, which contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of 1,3,5-triazine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit key signaling pathways involved in tumor growth and proliferation. Specifically, they target the PI3K/mTOR pathway, which is crucial for cancer cell survival and metabolism .
Case Study:
A study on bis(morpholino-1,3,5-triazine) derivatives demonstrated their efficacy as PI3K/mTOR inhibitors. The synthesis and evaluation of these compounds revealed promising results in preclinical models .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Compounds containing morpholine and piperazine moieties have been evaluated for their ability to combat various bacterial strains. The structural features of the triazine ring enhance the interaction with microbial targets, leading to effective inhibition.
Neurological Disorders
The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties .
Antiviral Activity
Emerging research suggests that triazine derivatives may possess antiviral activity against certain viruses by inhibiting viral replication mechanisms. This area is still under investigation but presents an exciting avenue for future research.
Mechanism of Action
The flame-retardant properties of Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] are attributed to its ability to form a protective char layer when exposed to high temperatures. This layer acts as a barrier, reducing heat transfer and oxygen permeability, thereby preventing the spread of flames . The polymer’s molecular structure allows it to interact with various flame-retardant additives, enhancing its effectiveness .
Comparison with Similar Compounds
Table 1: Substituent Effects on Bioactivity
Key Observations:
- Morpholine vs. Piperazine : Morpholine-containing derivatives (e.g., C1) often exhibit higher thermal stability (melting points >250°C), while piperazine analogs (e.g., B3) show enhanced synthetic yields (up to 90%) .
- In contrast, peptide-linked piperazine derivatives () prioritize enzyme inhibition over direct cytotoxicity .
- Dual Substitution : The target compound’s dual morpholine/piperazine substitution may balance solubility (morpholine) and target-binding versatility (piperazine), though direct evidence is lacking.
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Yield and Stability : Piperazine derivatives (e.g., B3) are synthetically favorable (high yields), while morpholine analogs (e.g., C1) require stringent conditions but yield stable solids .
- Solubility : Peptide-linked derivatives () likely exhibit improved aqueous solubility due to polar groups, whereas trinitroethoxy-substituted compounds are more lipophilic .
Mechanistic Divergence
- Antitumor Activity: The trinitroethoxy-morpholine derivative () acts via NO donation, inducing apoptosis in cancer cells . In contrast, autophagy inhibitors () disrupt lysosomal function, suggesting divergent pathways for triazine-based therapeutics.
- Enzyme Targeting : Piperazine-linked peptides () inhibit AChE, highlighting the scaffold’s adaptability to central nervous system targets .
Biological Activity
The compound 2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine is a derivative of the triazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of morpholine and piperazine moieties contributes to its solubility and potential interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. Notable activities include:
- Antimicrobial Activity : Compounds with similar triazine structures have shown broad-spectrum antimicrobial properties. For instance, derivatives have exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 μg/mL against various pathogens .
- Antiviral Activity : Research indicates that triazine derivatives can inhibit viral replication. A study highlighted the antiviral efficacy of a related compound against Potato Virus Y (PVY), showing significant protective and curative effects .
- Anthelmintic Activity : The triazine core has been identified as a promising scaffold for developing new anthelmintics. A study demonstrated that compounds based on this core could inhibit the lifecycle stages of Schistosoma mansoni effectively .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for specific enzymes involved in pathogen metabolism or replication.
- Membrane Disruption : Some triazine derivatives can disrupt microbial cell membranes, leading to cell lysis.
- Gene Expression Modulation : Evidence suggests that these compounds can influence gene expression pathways critical for pathogen survival and reproduction.
Case Studies and Research Findings
Several studies have explored the biological activity of triazine derivatives:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(morpholin-4-yl)-4-(piperazin-1-yl)-1,3,5-triazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution on a triazine core. For example, 2-chloro-4-methoxy-6-substituted triazines react with morpholine and piperazine derivatives in dichloromethane (DCM) at 0°C using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. Yield optimization requires precise stoichiometry and temperature control, as incomplete substitution leads to impurities. TLC monitoring (e.g., Rf = 0.45 in DCM) ensures reaction completion . Alternative routes involve sequential substitutions on 2,4,6-trichloro-1,3,5-triazine with morpholine and piperazine under inert conditions .
Q. Which analytical techniques are critical for characterizing this triazine derivative?
- Methodological Answer :
- NMR Spectroscopy : <sup>13</sup>C-NMR (CDCl3) identifies substituent positions (e.g., δ = 172.7 ppm for triazine C–N linkages) .
- Mass Spectrometry : High-resolution MS (e.g., [M + H]<sup>+</sup> at m/z 430.9118) confirms molecular weight and fragmentation patterns .
- IR Spectroscopy : Peaks at 2,221 cm<sup>−1</sup> (C≡N) and 1,375 cm<sup>−1</sup> (morpholine C–O–C) validate functional groups .
Q. How does the compound’s solubility and stability affect experimental design?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DCM). Stability studies under varying pH (4–9) and temperature (4–25°C) are essential for biological assays. Degradation products, such as morpholine-oxidized derivatives, are monitored via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. What structural features of this triazine derivative enhance its interaction with biological targets?
- Methodological Answer : The symmetrical substitution of morpholine (electron-rich oxygen) and piperazine (flexible N–H donors) creates a "three-point binding" motif. Computational docking studies suggest the morpholine group interacts with hydrophobic pockets, while the piperazine NH forms hydrogen bonds with catalytic residues (e.g., in kinase targets). Modifications to the triazine core (e.g., pyridine or fluorophenyl substituents) alter binding affinity by 2–3 orders of magnitude .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Substituent variability : Minor changes (e.g., methoxy vs. chloro groups) drastically alter bioactivity. Compare IC50 values against standardized assays (e.g., kinase inhibition in Ht-29 cells) .
- Impurity profiles : Trace byproducts (e.g., unreacted chloro-triazines) may exhibit off-target effects. Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions .
- Assay conditions : Differences in cell lines (DLD vs. Ht-29) or serum concentrations (5% vs. 10% FBS) affect results. Normalize data using internal controls (e.g., staurosporine as a reference inhibitor) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to enhance oral bioavailability.
- Lipid nanoparticle encapsulation : Improves plasma half-life from 2.1 to 8.7 hours in rodent models.
- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., N-oxide derivatives) to guide dosing schedules .
Q. How do computational models predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density distribution on the triazine ring. The LUMO at C-2/C-4 positions correlates with nucleophilic attack susceptibility. Molecular dynamics simulations (AMBER force field) predict steric effects of bulky substituents on reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
